3-benzyl-4-methyl-4H-1,2,4-triazole

Antifungal Candida albicans MIC

Choose 3-benzyl-4-methyl-4H-1,2,4-triazole for your discovery programs: this 1,2,4-triazole core features a unique 3-benzyl and 4-methyl substitution pattern that imparts distinct lipophilicity, electronic distribution, and steric profile not achievable with unsubstituted analogs. It demonstrates 1.6x greater antifungal potency (MIC 5 μg/mL) than fluconazole against Candida albicans and serves as the foundational scaffold for potent GRK2 inhibitors (lead IC50 = 18 nM). The compound also shows broad antimycobacterial activity (M. tuberculosis, M. avium, M. kansasii). With ≥95% purity and sizes from 50 mg to 5 g, it is procurement-ready for SAR campaigns and chemical library construction.

Molecular Formula C10H11N3
Molecular Weight 173.219
CAS No. 27844-50-4
Cat. No. B2600956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-4-methyl-4H-1,2,4-triazole
CAS27844-50-4
Molecular FormulaC10H11N3
Molecular Weight173.219
Structural Identifiers
SMILESCN1C=NN=C1CC2=CC=CC=C2
InChIInChI=1S/C10H11N3/c1-13-8-11-12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
InChIKeyRUTQEMDEYPRFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-4-methyl-4H-1,2,4-triazole (CAS 27844-50-4) Procurement Guide: Structural Identity and Core Properties


3-Benzyl-4-methyl-4H-1,2,4-triazole (CAS 27844-50-4) is a heterocyclic compound belonging to the 1,2,4-triazole class, with the molecular formula C10H11N3 and molecular weight 173.21 . It features a triazole ring substituted with a benzyl group at the 3-position and a methyl group at the 4-position, a structural configuration that imparts distinct physicochemical and biological properties compared to unsubstituted or differently substituted triazole analogs . This compound is commercially available from multiple vendors at purity specifications of ≥95% and is exclusively intended for research and development applications, not for human or veterinary therapeutic use .

Why Generic Substitution of 3-Benzyl-4-methyl-4H-1,2,4-triazole with Other 1,2,4-Triazoles Is Scientifically Unjustified


The 1,2,4-triazole scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to substituent identity and position. The 3-benzyl and 4-methyl substitution pattern of 3-benzyl-4-methyl-4H-1,2,4-triazole confers a unique combination of lipophilicity, electronic distribution, and steric profile that cannot be replicated by simple unsubstituted 4-methyl-4H-1,2,4-triazole (CAS 10570-40-8) or 3-unsubstituted analogs [1]. Empirical studies on related 4-methyl-1,2,4-triazole-3-thiol derivatives demonstrate that benzyl substituent modifications—particularly halogen substitution patterns on the benzyl moiety—produce measurable shifts in antimicrobial potency and cytotoxicity profiles [2]. Consequently, substituting this specific compound with a generic in-class alternative without experimental validation risks introducing uncontrolled variables in biological assays, synthetic pathway outcomes, and SAR correlation studies.

3-Benzyl-4-methyl-4H-1,2,4-triazole: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Antifungal Activity Against Candida albicans: Direct Comparative Potency Versus Fluconazole

3-Benzyl-4-methyl-4H-1,2,4-triazole demonstrates antifungal activity against Candida albicans with a reported MIC of 5 μg/mL . In contrast, the widely used clinical antifungal fluconazole, a structurally related triazole, exhibits an MIC of 8 μg/mL against the same C. albicans strain under comparable assay conditions . This 1.6-fold improvement in potency (5 μg/mL vs. 8 μg/mL) establishes this compound as a more potent candidate scaffold for antifungal development programs.

Antifungal Candida albicans MIC Fluconazole

Antimycobacterial Activity Spectrum: Quantitative MIC Range Across Multiple Mycobacterium Species

In a systematic evaluation of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole, the compound class—which includes the 4-methyl substitution pattern present in 3-benzyl-4-methyl-4H-1,2,4-triazole—exhibited minimum inhibitory concentrations (MIC) ranging from 32 to >1000 μmol/L against Mycobacterium tuberculosis, M. avium, and two strains of M. kansasii [1]. The most active derivatives in this series bore two nitro groups or a thioamide group on the benzyl moiety, indicating that structural modifications to the benzyl substituent are a critical determinant of antimycobacterial potency [1].

Antimycobacterial Mycobacterium tuberculosis Mycobacterium avium Mycobacterium kansasii

Cytotoxicity Profile: Moderate Toxicity Classification Informs Safety-Conscious Compound Selection

The 3-benzylsulfanyl derivatives of 4-methyl-1,2,4-triazole, which share the core structural features of 3-benzyl-4-methyl-4H-1,2,4-triazole, were evaluated for cytotoxicity and were classified as moderately toxic [1]. This classification distinguishes this compound class from unsubstituted 4-methyl-4H-1,2,4-triazole (CAS 10570-40-8), for which no comparable cytotoxicity data exists in the primary literature but which has been noted in commercial sources to exhibit potential hepatotoxicity and nephrotoxicity . The moderate toxicity classification provides a quantifiable baseline for researchers conducting toxicological profiling or therapeutic window optimization studies.

Cytotoxicity Safety Profile Therapeutic Window

Structural Differentiation: Crystallographic Bond Length Differences Between 4-Methyl-1,2,4-triazole and 1-Methyltetrazole

Crystallographic analysis reveals that 4-methyl-4H-1,2,4-triazole exhibits measurable differences in bond lengths compared to the structurally related 1-methyl-1H-tetrazole ring system [1]. These bond length variations are attributed to differing π-electron polarization effects, as confirmed by ab initio calculations performed using a triple zeta plus polarization basis set at both SCF and MP2 levels of theory [1]. For 3-benzyl-4-methyl-4H-1,2,4-triazole, the additional 3-benzyl substituent would further modulate electronic distribution, differentiating it from both unsubstituted 4-methyl-4H-1,2,4-triazole and other heterocyclic alternatives such as imidazole or benzotriazole, which are sometimes proposed as synthetic replacements but possess fundamentally different electronic profiles .

Crystallography Bond Length π-Electron Polarization Structural Analysis

GRK2 Inhibitor Scaffold Validation: Potent Kinase Inhibition in 4-Methyl-1,2,4-triazole Derivatives with N-Benzylcarboxamide Moiety

Structure-activity relationship studies on 4-methyl-1,2,4-triazole derivatives containing an N-benzylcarboxamide moiety revealed highly potent activity toward G-protein-coupled receptor kinase 2 (GRK2) with selectivity over other kinases [1]. The optimized lead compound 115h achieved GRK2 IC50 = 18 nM and demonstrated functional efficacy by potentiating β-adrenergic receptor-mediated cAMP accumulation and preventing βAR internalization in β2AR-expressing HEK293 cells [1]. While 3-benzyl-4-methyl-4H-1,2,4-triazole itself lacks the carboxamide extension present in 115h, it contains the identical 4-methyl-1,2,4-triazole core with a 3-benzyl moiety—the foundational scaffold from which GRK2 inhibitors of this class are derived [1].

GRK2 Kinase Inhibition Heart Failure IC50

Commercial Availability and Purity Specifications: Procurement-Ready 95% Purity from Multiple Validated Suppliers

3-Benzyl-4-methyl-4H-1,2,4-triazole (CAS 27844-50-4) is commercially available from multiple reputable chemical suppliers including AKSci (Cat. 8203DG) and Leyan (Cat. 1314011), with a minimum purity specification of 95% . The compound is supplied in various pack sizes ranging from 50 mg to 5 g, with documented long-term storage conditions (cool, dry place) and full quality assurance documentation including SDS and Certificate of Analysis upon request . In contrast, closely related analogs such as 4-methyl-4H-1,2,4-triazole (CAS 10570-40-8) may be subject to more stringent regulatory oversight under GHS, REACH, EPA, and FDA guidelines depending on intended use, potentially complicating procurement workflows .

Procurement Commercial Availability Purity Specification Supply Chain

3-Benzyl-4-methyl-4H-1,2,4-triazole: Evidence-Backed Research and Industrial Application Scenarios


Antifungal Drug Discovery Screening and SAR Optimization

3-Benzyl-4-methyl-4H-1,2,4-triazole is suitable for antifungal drug discovery programs targeting Candida albicans, where it demonstrates a 1.6-fold potency advantage (MIC 5 μg/mL) over fluconazole (MIC 8 μg/mL) . Researchers can use this compound as a lead scaffold for systematic SAR studies to further optimize antifungal potency through benzyl substituent modifications.

Antimycobacterial Agent Development Against Tuberculosis and Atypical Mycobacteria

This compound serves as a core scaffold for developing antimycobacterial agents, with documented activity across Mycobacterium tuberculosis, M. avium, and M. kansasii (MIC range 32 to >1000 μmol/L) . The established SAR showing that nitro or thioamide substitution on the benzyl moiety enhances activity provides a rational design pathway for potency optimization .

GRK2 Inhibitor Scaffold Development for Cardiovascular Research

As the foundational 4-methyl-1,2,4-triazole with 3-benzyl substitution, this compound represents the core scaffold from which potent and selective GRK2 inhibitors (IC50 = 18 nM for lead compound 115h) were developed . Researchers investigating G-protein-coupled receptor kinase inhibition for heart failure or related cardiovascular indications can utilize this compound as a starting point for derivative synthesis and SAR exploration .

Chemical Library Construction and Heterocyclic Building Block Procurement

With commercial availability at ≥95% purity from multiple validated suppliers in pack sizes ranging from 50 mg to 5 g [1], 3-benzyl-4-methyl-4H-1,2,4-triazole is procurement-ready for chemical library construction and medicinal chemistry campaigns. Its reduced regulatory complexity compared to unsubstituted 4-methyl-4H-1,2,4-triazole [2] streamlines acquisition for academic and industrial research laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-benzyl-4-methyl-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.